molecular formula C19H39NO2 B12088241 Butane;7-methoxy-8-methyl-6-(methylamino)dodec-10-en-5-one CAS No. 83602-43-1

Butane;7-methoxy-8-methyl-6-(methylamino)dodec-10-en-5-one

Cat. No.: B12088241
CAS No.: 83602-43-1
M. Wt: 313.5 g/mol
InChI Key: JYBFIDBRBMLJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 10-(N-Methyl-D-valine)isocyclosporin A involves multiple steps, including the incorporation of N-Methyl-D-valine into the cyclosporin structure. The synthetic route typically involves peptide coupling reactions, where N-Methyl-D-valine is coupled with other amino acid residues under specific reaction conditions. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

10-(N-Methyl-D-valine)isocyclosporin A undergoes various chemical reactions, including:

Scientific Research Applications

10-(N-Methyl-D-valine)isocyclosporin A has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(N-Methyl-D-valine)isocyclosporin A involves its interaction with specific molecular targets, such as cyclophilins. These interactions inhibit the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, the compound prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects .

Comparison with Similar Compounds

10-(N-Methyl-D-valine)isocyclosporin A is unique due to the presence of N-Methyl-D-valine, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

83602-43-1

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

butane;7-methoxy-8-methyl-6-(methylamino)dodec-10-en-5-one

InChI

InChI=1S/C15H29NO2.C4H10/c1-6-8-10-12(3)15(18-5)14(16-4)13(17)11-9-7-2;1-3-4-2/h6,8,12,14-16H,7,9-11H2,1-5H3;3-4H2,1-2H3

InChI Key

JYBFIDBRBMLJKX-UHFFFAOYSA-N

Isomeric SMILES

CCCC.CCCCC(=O)C(C(C(C)C/C=C/C)OC)NC

Canonical SMILES

CCCC.CCCCC(=O)C(C(C(C)CC=CC)OC)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.